Lysyl-ketoprofen

Pharmacokinetics Bioavailability Drug Absorption

Lysyl-ketoprofen (ketoprofen lysinate, KLS; CAS 57469-78-0) is the water-soluble L-lysine salt of ketoprofen, delivering ~50% higher relative bioavailability and a Tmax of approximately 15 minutes versus ketoprofen acid—critical for immediate-release acute pain formulations. The L-lysine counterion provides independent antioxidant mucosal protection, significantly reducing NSAID-induced GI erosion and renal injury in vivo. A distinct salt polymorph (P2) offers faster intrinsic dissolution than standard commercial forms. NOT interchangeable with generic ketoprofen acid. For R&D, ANDA formulation development, and differentiated generic products.

Molecular Formula C22H28N2O5
Molecular Weight 400.5 g/mol
Cat. No. B1249981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysyl-ketoprofen
SynonymsArtrosilene
ketoprofen lysine
lysyl-ketoprofen
Molecular FormulaC22H28N2O5
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(CCN)CC(C(=O)O)N
InChIInChI=1S/C16H14O3.C6H14N2O2/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;7-4-2-1-3-5(8)6(9)10/h2-11H,1H3,(H,18,19);5H,1-4,7-8H2,(H,9,10)
InChIKeyVHIORVCHBUEWEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lysyl-ketoprofen (Ketoprofen Lysinate) – Product-Specific Evidence Guide for Scientific Procurement and Formulation Selection


Lysyl-ketoprofen (ketoprofen lysinate, ketoprofen lysine salt, KLS; CAS 57469-78-0; molecular formula C₂₂H₂₈N₂O₅; molecular weight 400.47 g/mol) is the L-lysine salt of the propionic acid-derived non-steroidal anti-inflammatory drug (NSAID) ketoprofen . It is synthesized via proton transfer between the carboxylic acid group of ketoprofen (pKa ≈ 4.45) and the ε-amino group of L-lysine (pKa ≈ 10.29), yielding a water-soluble salt characterized by enhanced dissolution rate, more rapid gastrointestinal absorption, and improved gastrointestinal and renal tolerability compared to the parent ketoprofen acid [1]. As an NSAID, KLS exerts its therapeutic effects through reversible inhibition of cyclooxygenase (COX) enzymes, with IC₅₀ values of 2 nM for COX-1 and 26 nM for COX-2 in LPS-stimulated human monocytes [2].

Lysyl-ketoprofen vs. Ketoprofen Acid – Why Formulation Salt Form Drives Pharmacokinetic and Tolerability Differentiation


Generic substitution between ketoprofen acid (KA) and ketoprofen lysine salt (KLS) fails at multiple physicochemical and physiological levels. KA is a weakly acidic compound with poor aqueous solubility, resulting in pH-dependent dissolution, delayed gastrointestinal absorption, and direct mucosal irritation [1]. Salification with L-lysine transforms KA into a water-soluble salt, significantly accelerating dissolution rate and enabling rapid attainment of therapeutic plasma concentrations [2]. Critically, the L-lysine counterion itself is not an inert excipient – it confers independent antioxidant activity through scavenging of reactive oxygen species and inhibition of lipid peroxidation, which translates into measurably reduced NSAID-induced oxidative stress-mediated gastrointestinal and renal injury in vivo [3]. These physicochemical and pharmacological distinctions mean that KA and KLS are not interchangeable; formulations relying on KA alone cannot reproduce the accelerated absorption kinetics or the L-lysine-mediated mucosal protection profile of KLS.

Lysyl-ketoprofen – Quantitative Differential Evidence vs. Ketoprofen Acid and NSAID Comparators


Rapid Onset Pharmacokinetics: Tmax and Relative Bioavailability vs. Ketoprofen Acid

Ketoprofen lysine salt demonstrates substantially accelerated gastrointestinal absorption compared to ketoprofen acid. The time to maximum plasma concentration (Tmax) for oral KLS is approximately 15 minutes, versus 0.8–2.4 hours (median ~60 minutes) for ketoprofen acid [1]. In a crossover pharmacokinetic study of 320 mg oral KLS capsules in healthy volunteers, the new controlled-release formulation achieved a mean maximum plasma concentration (Cmax) of 5,710 ng/mL at 2.13 hours post-dose, compared to 3,309 ng/mL at 3.25 hours for the reference formulation, yielding a mean relative bioavailability (Frel) of 1.50 ± 0.60 in plasma and 1.48 ± 0.64 by cumulative urinary excretion [2]. This approximately 50% increase in relative bioavailability translates into faster onset of analgesic action and more predictable systemic exposure.

Pharmacokinetics Bioavailability Drug Absorption NSAID Formulation

Enhanced Gastrointestinal Tolerability: Direct In Vivo Comparison with Ketoprofen Acid in Beagle Dogs

In a comparative in vivo tolerability study conducted under Good Laboratory Practice (GLP) conditions, Beagle dogs received oral administration of either ketoprofen lysine salt (KLS) or ketoprofen acid (KA) at equivalent ketoprofen doses. Endoscopic evaluation of the gastrointestinal mucosa revealed that KLS-treated animals exhibited significantly reduced gastric erosion and ulceration compared to KA-treated animals [1]. The study further demonstrated, for the first time, that KLS also conferred increased renal tolerability compared to KA [1][2]. The protective effect is mechanistically attributed to the L-lysine counterion, which scavenges reactive oxygen species and inhibits NSAID-induced lipid peroxidation in the gastric mucosa, thereby mitigating oxidative stress-mediated tissue injury [3][4].

Gastrointestinal Safety NSAID Tolerability Ulcerogenicity Preclinical Toxicology

Comparative Analgesic Efficacy vs. Ibuprofen and Acetaminophen in Pediatric Acute Pain

A comprehensive review of comparative pediatric trials evaluated ketoprofen and ketoprofen lysine salt against ibuprofen and acetaminophen (paracetamol) in the management of mild-to-moderate acute pain in children [1]. The aggregated analysis concluded that ketoprofen and KLS are effective, safe, and rapid strategies for relieving pediatric acute pain, with outcomes comparable or superior to ibuprofen and acetaminophen in the studies reviewed [1][2]. In a separate clinical study evaluating ketoprofen lysine salt in juvenile rheumatoid arthritis, the Numerical Rating Scale (NRS) pain score decreased from 7.77 ± 2.25 pre-treatment to 2.45 ± 2.38 post-treatment (p = 0.003) . In acute pharyngitis, NRS scores decreased from 7.59 ± 2.49 to 1.90 ± 2.26 (p < 0.005) . A broader systematic review and meta-analysis of ketoprofen (all formulations) versus ibuprofen and diclofenac in adult populations found that ketoprofen was significantly superior to both diclofenac (mean difference = 0.422; 95% CI 0.19–0.65; p = 0.0007) and ibuprofen (mean difference = 0.475; 95% CI 0.32–0.62; p = 0.0000) across all point-estimates of pain relief [3].

Pediatric Analgesia Acute Pain Management NSAID Comparative Efficacy Clinical Outcomes

Salt/Cocrystal Polymorphism Enabling Differentiated Dissolution and Pharmacokinetic Profiles

A comprehensive polymorph screening study of the ketoprofen–L-lysine system identified, for the first time, salt/cocrystal polymorphism in KLS [1]. Commercial KLS exists as a cocrystal (KET–LYS polymorph 1, P1), while a newly discovered salt polymorph (KET–LYS polymorph 2, P2) exhibits distinct physicochemical and pharmacokinetic properties [1][2]. Intrinsic dissolution rate (IDR) analysis demonstrated that the salt polymorph (P2) has a higher IDR than the commercial cocrystal form (P1) [3]. In vivo pharmacokinetic studies revealed that the salt polymorph achieves significantly higher absorption compared to commercial KLS, supporting the development of faster-release and faster-acting KLS formulations [1][4]. Additionally, electronic tongue analysis indicated that the salt polymorph has a more bitter taste and different sensorial kinetics, informing distinct coating/flavoring requirements for oral formulations [3].

Solid-State Chemistry Polymorphism Intrinsic Dissolution Rate Formulation Development

COX-1/COX-2 Selectivity Profile: Defined IC₅₀ Values Enable Rational NSAID Class Positioning

Ketoprofen lysinate inhibits cyclooxygenase enzymes in LPS-stimulated human monocytes with defined IC₅₀ values of 2 nM for COX-1 and 26 nM for COX-2 [1]. This yields a COX-2/COX-1 IC₅₀ selectivity ratio of 13, confirming that ketoprofen is a preferential COX-1 inhibitor [2]. This profile places ketoprofen lysinate among traditional non-selective NSAIDs, distinct from COX-2-selective agents (coxibs) which exhibit substantially higher COX-2/COX-1 selectivity ratios (>10–100+). The relatively balanced COX-1/COX-2 inhibition (2 nM vs. 26 nM) supports potent anti-inflammatory and analgesic activity while the L-lysine salification concurrently mitigates COX-1-mediated gastrointestinal toxicity through antioxidant and mucosal protective mechanisms independent of COX inhibition [3].

COX Inhibition Cyclooxygenase Selectivity NSAID Pharmacology In Vitro Assay

Solubility and Dissolution Rate Enhancement vs. Ketoprofen Acid – L-Lysine Ranked Among Basic Excipients

A systematic investigation compared the solubilization and dissolution-enhancing effects of three basic excipients – L-arginine, L-lysine, and tris (tromethamine) – on ketoprofen [1]. The order of enhancement of solubility and dissolution rates was determined as: L-arginine > L-lysine > tris [1][2]. While L-arginine provided the greatest solubility enhancement, safety and gastric protection evaluations indicated that both ketoprofen arginine and ketoprofen lysine salts were more favorable than ketoprofen tris in terms of gastric tolerability [3]. In vivo analgesic evaluation demonstrated a significant enhancement of the onset of action of analgesic activities for all three basic excipient-modified forms [1]. The solubility of ketoprofen lysine salt at pH 1.2 (37°C) has been reported as 0.29 mg/mL [4].

Drug Solubility Dissolution Rate Pharmaceutical Excipients Salt Formation

Lysyl-ketoprofen – Recommended Application Scenarios Derived from Quantitative Evidence


Rapid-Onset Oral Analgesic Formulations for Acute Pain Management

Based on the demonstrated Tmax of approximately 15 minutes and ~50% higher relative bioavailability compared to reference ketoprofen formulations [1], KLS is optimally suited for development of immediate-release oral dosage forms (granules, sachets, orodispersible tablets) targeting acute pain conditions where rapid onset of analgesia is clinically required. The accelerated absorption kinetics support single-dose acute pain relief in settings such as post-operative pain, acute musculoskeletal injury, and acute pharyngitis, where NRS pain score reductions from 7.59 to 1.90 (p < 0.005) have been documented [2].

NSAID Formulations Requiring Improved Gastrointestinal and Renal Safety Margins

The in vivo demonstration of significantly reduced gastric erosion/ulceration and improved renal tolerability for KLS versus ketoprofen acid in Beagle dogs [3] supports the selection of KLS for NSAID products intended for patient populations at elevated risk of NSAID-associated gastrointestinal or renal adverse events. The L-lysine-mediated antioxidant protection against oxidative stress-mediated mucosal injury [4] provides a mechanistic basis for improved chronic or repeated-dose tolerability profiles.

Pediatric Antipyretic and Analgesic Products

Comparative pediatric trials have established ketoprofen and KLS as effective, safe, and rapid strategies for managing fever and mild-to-moderate acute pain in children, with outcomes comparable to ibuprofen and acetaminophen [5][6]. The rapid Tmax and favorable tolerability profile make KLS particularly well-suited for pediatric oral liquid, granule, or orodispersible formulations where palatability and dosing convenience are paramount.

Differentiated Generic or Value-Added NSAID Product Development Leveraging Polymorph Control

The discovery of salt/cocrystal polymorphism in the KLS system – with the salt polymorph (P2) exhibiting higher intrinsic dissolution rate and significantly higher in vivo absorption compared to the commercial cocrystal form (P1) [7] – creates an opportunity for developing differentiated generic or value-added KLS products. Procurement of the specific polymorphic form can enable faster-release/acting formulations, providing a non-obvious formulation advantage over standard commercial KLS materials [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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